molecular formula C13H13Cl2NO3S B2654971 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide CAS No. 1790197-40-8

2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2654971
CAS RN: 1790197-40-8
M. Wt: 334.21
InChI Key: UXCHEFSLGOBKFA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Generally, benzenesulfonamides can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the furan ring, the propan-2-yl group, and the sulfonamide group .

Scientific Research Applications

Structural Insights and Intermolecular Interactions

Research on isomorphous benzenesulfonamide crystal structures provides a foundation for understanding the structural features and intermolecular interactions of compounds like 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide. These structures are determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, which are crucial for the stability and crystalline packing of these compounds. Such studies are essential for the development of new materials with specific physical properties (Bats, Frost, & Hashmi, 2001).

Synthetic Applications

The synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade represents an innovative approach in organic synthesis. This method provides access to a variety of furan-based sulfonamides, potentially including derivatives of 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide. Such reactions expand the toolbox of synthetic chemists for creating complex molecules with potential applications in medicinal chemistry and materials science (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Antimicrobial and Anti-HIV Activity

The exploration of benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety for their antimicrobial and anti-HIV activities showcases the therapeutic potential of sulfonamide derivatives. Although not directly related to 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, this research underscores the importance of sulfonamides in developing new pharmaceuticals. The structural modifications and biological evaluations of these compounds provide valuable insights into the design of new drugs with enhanced efficacy and selectivity (Iqbal et al., 2006).

Solubility and Thermodynamic Properties

The study of solubility determination, modeling, and thermodynamic dissolution properties of benzenesulfonamide in various solvents is crucial for understanding the physicochemical properties of sulfonamide derivatives. This research provides insights into the solubility behavior of these compounds, which is essential for their application in chemical synthesis, pharmaceutical formulation, and materials science. Such studies assist in optimizing the conditions for reactions involving sulfonamides and in predicting their behavior in different environmental conditions (Li, Wu, & Liang, 2019).

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its potential uses in pharmaceuticals, given the known biological activity of many benzenesulfonamides .

properties

IUPAC Name

2,5-dichloro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3S/c1-9(6-10-4-5-19-8-10)16-20(17,18)13-7-11(14)2-3-12(13)15/h2-5,7-9,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCHEFSLGOBKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

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